molecular formula C15H20O2 B14234285 Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate CAS No. 492467-83-1

Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate

Cat. No.: B14234285
CAS No.: 492467-83-1
M. Wt: 232.32 g/mol
InChI Key: UTLLQKBIEWGCFJ-UHFFFAOYSA-N
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Description

Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of a conjugated double bond and an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate can be achieved through several methods. One common approach involves the esterification of 2,4,4-trimethyl-3-phenylpent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,4,4-trimethyl-3-phenylpent-2-enal with methanol in the presence of a base catalyst such as sodium methoxide. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems allows for the large-scale synthesis of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone, depending on the oxidizing agent used.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions, such as Michael addition, where nucleophiles add to the β-carbon of the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and enolates can be used in Michael addition reactions.

Major Products

    Oxidation: Formation of 2,4,4-trimethyl-3-phenylpent-2-enoic acid or 2,4,4-trimethyl-3-phenylpent-2-enone.

    Reduction: Formation of 2,4,4-trimethyl-3-phenylpent-2-enol.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where it can act as an electrophile and react with nucleophiles. This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,4-trimethyl-3-phenylbut-2-enoate
  • Methyl 2,4,4-trimethyl-3-phenylhex-2-enoate
  • Ethyl 2,4,4-trimethyl-3-phenylpent-2-enoate

Uniqueness

Methyl 2,4,4-trimethyl-3-phenylpent-2-enoate is unique due to its specific structural features, including the presence of three methyl groups at the 2, 4, and 4 positions, and a phenyl group at the 3 position

Properties

CAS No.

492467-83-1

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 2,4,4-trimethyl-3-phenylpent-2-enoate

InChI

InChI=1S/C15H20O2/c1-11(14(16)17-5)13(15(2,3)4)12-9-7-6-8-10-12/h6-10H,1-5H3

InChI Key

UTLLQKBIEWGCFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(C)(C)C)C(=O)OC

Origin of Product

United States

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